(6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
The compound (6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin-derived β-lactam antibiotic characterized by a bicyclic core structure (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with a carboxylic acid group at position 2 and a complex side chain at position 5. The side chain features an (E)-configured but-3-enoyl group substituted with a 2,4-dinitrophenyl moiety and a thiophen-2-yl group, which confers unique electronic and steric properties .
Properties
IUPAC Name |
(6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O8S2/c26-18(22-17-19(27)23-14(21(28)29)7-9-35-20(17)23)13(16-2-1-8-34-16)6-4-11-3-5-12(24(30)31)10-15(11)25(32)33/h1-8,10,13,17,20H,9H2,(H,22,26)(H,28,29)/b6-4+/t13?,17-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRLNYXQHGJJLB-VVZJHWSXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(C=CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CS4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)C(/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CS4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the bicyclic core and the introduction of the dinitrophenyl and thienyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Basic Information
- Molecular Formula: CHNOS
- Molecular Weight: 516.5 g/mol
- CAS Number: 41906-86-9
- Appearance: Nitrocefin is typically a yellow powder that changes color upon reaction with β-lactamase enzymes.
Detection of β-Lactamase Activity
Nitrocefin is primarily used for detecting the presence and activity of β-lactamases in bacterial cultures. The colorimetric change allows for rapid assessment of antibiotic resistance in clinical microbiology laboratories.
Methodology
The assay involves incubating bacterial extracts with Nitrocefin and measuring the absorbance at specific wavelengths corresponding to the yellow and red forms of the compound. This method is sensitive and can detect even low levels of β-lactamase activity .
Research on Antibiotic Resistance
Nitrocefin has been extensively used in research studies focused on understanding antibiotic resistance mechanisms. Its ability to indicate β-lactamase activity makes it an essential tool for studying resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae.
Case Studies
- Study on Acinetobacter baumannii : Research demonstrated Nitrocefin's effectiveness in screening for broad-spectrum β-lactamase inhibitors against Acinetobacter baumannii, highlighting its role in developing new therapeutic strategies against resistant pathogens .
Biochemical Assays
In addition to its role in microbiology, Nitrocefin is also utilized in various biochemical assays involving enzyme kinetics and inhibition studies. It serves as a model substrate for studying the catalytic mechanisms of β-lactamases.
Environmental Monitoring
Nitrocefin has potential applications in environmental microbiology for monitoring antibiotic resistance genes in wastewater and soil samples. Its use can help assess the impact of antibiotic pollution on microbial communities.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in biochemical pathways and cellular processes, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds

Key Observations :
- Position 3: The absence of a substituent in the target compound contrasts with the acetoxymethyl (Cephalothin) or tetrazole-containing groups (SQ 14,359), which are known to enhance solubility or resistance to esterase degradation .
Pharmacokinetic and Protein-Binding Profiles
Comparative serum protein binding and clearance data highlight differences in bioavailability and dosing requirements:
Key Observations :
- Cephalosporins with polar substituents (e.g., hydroxymethyl in Deacetyl Cefotaxime) exhibit lower protein binding and faster renal clearance .
Stability and Degradation Pathways
Degradation under hydrolytic or oxidative conditions varies with structural features:
Biological Activity
The compound (6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as Nitrocefin, is a chromogenic substrate used primarily for the detection of β-lactamase activity in bacteria. Its complex structure allows it to interact with various biological systems, making it a significant compound in both research and clinical settings.
Molecular Formula : C21H16N4O8S2
Molar Mass : 516.5 g/mol
CAS Number : 41906-86-9
Melting Point : 103–113 °C (dec)
Density : 1.67 g/cm³
Nitrocefin functions as a chromogenic cephalosporin β-lactamase substrate. Upon hydrolysis by β-lactamases, it undergoes a structural change that leads to a colorimetric shift, allowing for the quantification of enzyme activity. This property is particularly useful in microbiological assays to determine antibiotic resistance mechanisms in various bacterial strains.
Antimicrobial Activity
Research indicates that Nitrocefin exhibits significant antimicrobial properties against a range of bacterial pathogens. It is primarily used to detect the presence of β-lactamase enzymes produced by bacteria such as Escherichia coli and Staphylococcus aureus. The enzymatic activity can be quantified through spectrophotometric methods, where the intensity of the color change correlates with the concentration of β-lactamase present.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 12 |
| Pseudomonas aeruginosa | 10 |
Case Studies
-
Detection of β-Lactamase in Clinical Isolates
A study evaluated the efficacy of Nitrocefin in detecting β-lactamase production in clinical isolates from patients with infections. The results showed that Nitrocefin successfully identified resistant strains with high sensitivity and specificity, highlighting its utility in clinical diagnostics . -
Comparative Study with Other Antibiotics
In another investigation, Nitrocefin was compared with traditional antibiotics to assess its effectiveness against resistant bacterial strains. The findings demonstrated that Nitrocefin not only served as a reliable indicator for β-lactamase activity but also exhibited direct antimicrobial effects comparable to conventional antibiotics .
Research Findings
Recent studies have focused on the broader implications of Nitrocefin beyond its role as a diagnostic tool. Investigations into its potential as an antimicrobial agent have revealed:
- Antioxidant Properties : Preliminary data suggest that Nitrocefin may possess antioxidant properties, which could contribute to its overall biological activity .
- Synergistic Effects : When combined with other antimicrobial agents, Nitrocefin has shown potential synergistic effects that enhance the efficacy against multi-drug resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

